An In-depth Technical Guide on the Chemical Properties of 1-Methyl-1-vinylcyclohexane
An In-depth Technical Guide on the Chemical Properties of 1-Methyl-1-vinylcyclohexane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-1-vinylcyclohexane, also known by its IUPAC name 1-Ethenyl-1-methylcyclohexane, is a cyclic olefin with the chemical formula C₉H₁₆.[1] Its structure consists of a cyclohexane ring substituted with both a methyl and a vinyl group on the same carbon atom. This technical guide provides a comprehensive overview of the known and predicted chemical properties of 1-Methyl-1-vinylcyclohexane, including its synthesis, reactivity, and potential biological significance, tailored for a scientific audience. Due to the limited availability of direct experimental data for this specific compound, this guide incorporates information from closely related analogs and theoretical predictions to offer a thorough profile.
Chemical and Physical Properties
| Property | Value | Source/Method |
| Molecular Formula | C₉H₁₆ | PubChem CID 12548472[1] |
| Molecular Weight | 124.22 g/mol | PubChem CID 12548472[1] |
| CAS Number | 21623-78-9 | PubChem CID 12548472[1] |
| Boiling Point | Estimated ~140-150 °C | Inferred from analogs |
| Density | Estimated ~0.8 g/mL | Inferred from analogs |
| Melting Point | Not available | |
| Solubility | Insoluble in water; Soluble in organic solvents | General property of hydrocarbons |
Table 1: Physicochemical Properties of 1-Methyl-1-vinylcyclohexane.
Synthesis Protocols
The synthesis of 1-Methyl-1-vinylcyclohexane can be approached through several established organic chemistry methodologies. Below are two plausible and detailed experimental protocols starting from 1-methylcyclohexanone.
Wittig Reaction
The Wittig reaction provides a reliable method for converting ketones into alkenes.[2][3]
Methodology:
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Preparation of the Wittig Reagent (Methyltriphenylphosphonium bromide): In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add triphenylphosphine (1.1 eq) and methyl bromide (1.0 eq) in dry toluene. Heat the mixture to reflux for 24 hours. Cool the reaction mixture to room temperature, and collect the resulting white precipitate of methyltriphenylphosphonium bromide by filtration. Wash the solid with cold toluene and dry under vacuum.
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Ylide Formation: Suspend the methyltriphenylphosphonium bromide (1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere. Cool the suspension to 0 °C in an ice bath. Add a strong base, such as n-butyllithium (1.0 eq, 1.6 M solution in hexanes), dropwise. Allow the reaction mixture to warm to room temperature and stir for 1 hour, during which the color should turn deep red, indicating the formation of the ylide.
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Reaction with 1-Methylcyclohexanone: Cool the ylide solution back to 0 °C and add a solution of 1-methylcyclohexanone (1.0 eq) in anhydrous THF dropwise. After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
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Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by fractional distillation or column chromatography on silica gel to yield 1-Methyl-1-vinylcyclohexane.
Grignard Reaction
The addition of a vinyl Grignard reagent to a ketone, followed by dehydration, is another effective synthesis route.
Methodology:
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Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, place magnesium turnings (1.2 eq). Add a small crystal of iodine to initiate the reaction. Add a solution of vinyl bromide (1.0 eq) in anhydrous THF dropwise to the magnesium turnings. The reaction is exothermic and should be controlled by the rate of addition. After the addition is complete, reflux the mixture for 1 hour to ensure complete formation of the vinylmagnesium bromide.
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Addition to 1-Methylcyclohexanone: Cool the Grignard reagent to 0 °C and add a solution of 1-methylcyclohexanone (1.0 eq) in anhydrous THF dropwise. After the addition, allow the mixture to warm to room temperature and stir for 2 hours.
-
Work-up: Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution. Extract the product with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Dehydration: Remove the solvent under reduced pressure. The resulting tertiary alcohol can be dehydrated without purification. Add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid) and heat the mixture. The product, 1-Methyl-1-vinylcyclohexane, can be distilled directly from the reaction mixture.
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Purification: The collected distillate should be washed with saturated sodium bicarbonate solution and then with brine, dried over anhydrous calcium chloride, and redistilled to obtain the pure product.
Reactivity and Chemical Behavior
The reactivity of 1-Methyl-1-vinylcyclohexane is primarily dictated by the presence of the tetrasubstituted double bond of the vinyl group. As a sterically hindered alkene, its reactivity in certain addition reactions may be reduced compared to less substituted alkenes.
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Electrophilic Addition: The double bond can undergo electrophilic addition reactions. For example, reaction with hydrogen halides (HX) would be expected to follow Markovnikov's rule, with the hydrogen adding to the terminal carbon of the vinyl group to form a more stable tertiary carbocation at the benzylic-like position, which is then attacked by the halide.
-
Hydrogenation: The double bond can be reduced to an ethyl group through catalytic hydrogenation, typically using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere.
-
Oxidation: The alkene is susceptible to oxidation. Reaction with oxidizing agents like potassium permanganate (KMnO₄) or ozone (O₃) will lead to cleavage of the double bond.
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Polymerization: Like other vinyl monomers, 1-Methyl-1-vinylcyclohexane has the potential to undergo polymerization, although the steric hindrance around the double bond might necessitate specific catalysts or reaction conditions. Research on the polymerization of vinylcyclohexane suggests that novel crystalline resins with good heat and chemical resistance can be produced.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinyl group protons in the range of 4.9-5.8 ppm. The methyl protons would likely appear as a singlet around 1.0-1.2 ppm. The protons on the cyclohexane ring would produce a complex series of multiplets in the upfield region (typically 1.2-2.0 ppm). For comparison, the vinylic proton of 1-methyl-1-cyclohexene appears at 5.38 ppm.[4]
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¹³C NMR: The carbon NMR spectrum would show distinct signals for the two sp² hybridized carbons of the vinyl group (estimated around 110 and 145 ppm). The quaternary carbon of the cyclohexane ring would be downfield, and the methyl carbon would appear upfield. The remaining methylene carbons of the cyclohexane ring would have signals in the range of 20-40 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of 1-Methyl-1-vinylcyclohexane would be characterized by the following key absorption bands:
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C-H stretch (vinyl): A sharp peak just above 3000 cm⁻¹, characteristic of sp² C-H bonds.
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C=C stretch (vinyl): A medium intensity peak around 1640 cm⁻¹.[5]
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C-H bend (vinyl): Strong out-of-plane bending (wagging) vibrations are expected around 910 and 990 cm⁻¹, which are highly characteristic of a monosubstituted alkene (vinyl group).[5][6]
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C-H stretch (aliphatic): Strong absorptions just below 3000 cm⁻¹ due to the methyl and cyclohexane methylene groups.
Mass Spectrometry (MS)
The electron ionization mass spectrum of 1-Methyl-1-vinylcyclohexane is expected to show a molecular ion peak (M⁺) at m/z 124. The fragmentation pattern would likely involve the loss of a methyl group (M-15) to give a stable tertiary carbocation at m/z 109, and the loss of a vinyl group (M-27) resulting in a fragment at m/z 97. Cycloalkenes also characteristically undergo retro-Diels-Alder fragmentation.[7]
Biological Activity and Drug Development Potential
There is currently no specific data on the biological activity of 1-Methyl-1-vinylcyclohexane. However, the cyclohexane moiety is a common scaffold in many biologically active compounds and natural products, including some terpenoids. Derivatives of cyclohexane have been reported to exhibit a range of biological activities, including antimicrobial and anti-inflammatory properties. The vinyl group offers a reactive handle for further chemical modifications, making 1-Methyl-1-vinylcyclohexane a potential starting material for the synthesis of novel compounds with potential therapeutic applications. Further research is needed to explore the biological profile of this molecule and its derivatives.
Conclusion
1-Methyl-1-vinylcyclohexane is a compound for which direct experimental data is scarce. However, by applying fundamental principles of organic chemistry and drawing comparisons with related molecules, a comprehensive chemical profile can be constructed. This guide provides researchers and drug development professionals with a foundational understanding of its synthesis, reactivity, and potential for further investigation. The proposed synthetic routes are based on well-established reactions, and the predicted spectroscopic data offer a basis for the characterization of this molecule. Future experimental studies are necessary to validate these predictions and to fully elucidate the chemical and biological properties of 1-Methyl-1-vinylcyclohexane.
References
- 1. 1-Ethenyl-1-methylcyclohexane | C9H16 | CID 12548472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Applications of 1-Alkenyl-1,1-Heterobimetallics in the Stereoselective Synthesis of Cyclopropylboronate Esters, Trisubstituted Cyclopropanols and 2,3-Disubstituted Cyclobutanones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. sas.upenn.edu [sas.upenn.edu]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Video: Mass Spectrometry: Cycloalkene Fragmentation [jove.com]


